molecular formula C15H19N3O2 B15065190 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B15065190
M. Wt: 273.33 g/mol
InChI Key: MRFGIWWKQUEAPC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a 1,4,7-triazaspiro[4.5]decane core. This compound belongs to a broader class of azaspirocyclic derivatives, which are of interest in medicinal chemistry, agrochemicals, and materials science due to their structural complexity and tunable electronic profiles .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one

InChI

InChI=1S/C15H19N3O2/c1-18-14(19)13(11-4-6-12(20-2)7-5-11)17-15(18)8-3-9-16-10-15/h4-7,16H,3,8-10H2,1-2H3

InChI Key

MRFGIWWKQUEAPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCCNC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and a spirocyclic precursor. One common method involves the condensation of 4-methoxybenzaldehyde with a triazaspirodecane derivative under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the spirocyclic core can undergo oxidation under specific conditions. For example, reagents like hydrogen peroxide or other oxidizing agents may convert the ketone to a carbonyl derivative, though detailed product characterization is limited in accessible sources .

Reduction Reactions

Reduction of the ketone group to an alcohol is achievable using reagents like sodium borohydride in alcohol solvents (e.g., ethanol). This reaction pathway is analogous to reductions observed in structurally similar triazaspiro compounds, such as 1,3,8-triazaspiro[4.5]dec-2-en-4-one .

Substitution Reactions

The methoxyphenyl group may participate in nucleophilic substitution or electrophilic aromatic substitution, depending on the solvent and reaction conditions. For instance, aryl substitution could introduce functional groups like fluorine or chlorine, as seen in related compounds such as 3-(3-chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one .

Cycloaddition Reactions

Palladium-catalyzed [4+2] cycloadditions are critical for constructing the spirocyclic framework. Reactions involving methylene cyclic carbamates and dienophiles under Pd(OAc)₂/Xantphos catalysis yield triazaspiro derivatives. For example, the synthesis of 4-methyl-9-methylene-6-(naphthalen-2-yl)-2-phenyl-7-tosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-one demonstrates this pathway, with yields up to 87% .

Reaction Conditions and Mechanisms

Reaction Type Reagents/Conditions Key Observations
Oxidation Hydrogen peroxide, oxidizing agentsSelective ketone oxidation
Reduction Sodium borohydride, ethanol, 25–50°CConversion of ketone to alcohol
Substitution Electrophiles (e.g., halogens), nucleophilesModification of methoxyphenyl group
Cycloaddition Pd(OAc)₂, Xantphos ligand, K₂CO₃, dichloromethaneFormation of spirocyclic framework

Comparative Analysis of Related Compounds

Compound Structural Features Reactivity
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one Chlorophenyl substituent, tosyl groupPotential for D2 antagonist activity
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec Tetraaza core, methyl substitutionDiverse biological activity
4-Methyl-9-methylene-6-(naphthalen-2-yl)-2-phenyl-7-tosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-one Naphthalen-2-yl group, methylene bridgePd-catalyzed cycloaddition product

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, leading to changes in their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Features Reference ID
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one 4-methoxyphenyl C₁₆H₁₉N₃O₂ 285.35 Reference compound; methoxy group enhances lipophilicity and π-π stacking.
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one 2-methoxyphenyl C₁₆H₁₉N₃O₂ 285.35 Ortho-substitution may sterically hinder interactions.
3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one 3-fluorophenyl C₁₅H₁₆FN₃O 261.30 Fluorine’s electronegativity alters electronic properties.
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-methylphenyl C₁₄H₁₇N₃O 243.31 Methyl group increases hydrophobicity; triaza positions differ (1,4,8).

Modifications in the Spiro Core and Additional Functional Groups

Compound Name Structural Modification Molecular Formula Molecular Weight Key Features Reference ID
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro... Benzenesulfonyl group at position 8 C₂₁H₂₂ClN₃O₄S 447.93 Enhanced steric bulk; potential for sulfonamide-mediated bioactivity.
Spirotetramat enol metabolite (3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-...) Hydroxy and methoxy groups; 1-azaspiro[4.5]dec-3-en-2-one C₁₈H₂₃NO₃ 301.39 Agrochemical metabolite; hydroxy group increases polarity.
4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione Thione group replaces ketone; 1,2,4-triaza configuration C₁₃H₁₅N₃S 245.35 Sulfur incorporation may influence redox properties.

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique spirocyclic structure, incorporates three nitrogen atoms within a triazine framework. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of psychiatry and oncology.

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1707399-50-5

Structural Features

The compound's structure can be represented as follows:

COc1ccc(C2=NC3(CCCNC3)N C C2=O)cc1\text{COc}_1\text{ccc}(C_2=\text{NC}_3(\text{CCCNC}_3)\text{N C C}_2=O)\text{cc}_1

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity, particularly as a D2 dopamine receptor antagonist. This property is essential for developing treatments for psychiatric conditions such as anxiety and depression. The compound's ability to influence neurotransmitter activity in the brain makes it relevant in pharmacological studies aimed at addressing these mental health issues .

Anticancer Potential

In studies involving structurally similar compounds, it has been observed that they can act on microtubules, which are critical components of the cell cytoskeleton. Disruption of microtubule assembly is a well-known mechanism for inducing apoptosis in cancer cells. For instance, compounds that share structural characteristics with this compound have demonstrated anti-proliferative effects against various cancer cell lines through microtubule destabilization and subsequent cell cycle arrest .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneContains a chlorophenyl group and sulfonyl moietyPotential D2 antagonist
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-aminesFeatures multiple nitrogen atoms in a spiro frameworkDiverse biological activity
4-Methyl-9-methylene-6-phenyltosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-oneSimilar spiro structure with phenyl and methyl substitutionsAntimicrobial properties

Neuropharmacological Studies

A study focusing on the binding affinity of this compound to dopamine receptors revealed promising results in modulating neurotransmitter release and receptor activity. This study utilized various assays to evaluate the compound's efficacy as a potential therapeutic agent for treating disorders related to dopamine dysregulation.

Antitumor Activity Assessment

In vitro assays have shown that compounds with similar triazine frameworks exhibit significant cytotoxicity against various cancer cell lines such as HeLa and HT-1080 cells. The mechanism of action involves microtubule disruption leading to G2/M phase arrest and apoptosis induction through both mitochondrial and death receptor pathways .

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